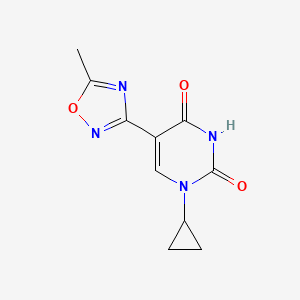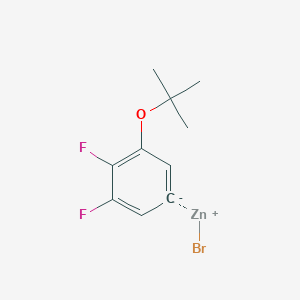
2-Cyclobutyl-4,4,4-trifluorobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutyl-4,4,4-trifluorobutan-1-ol is an organic compound with the molecular formula C8H13F3O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a cyclobutyl group and three fluorine atoms attached to the butanol backbone, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-4,4,4-trifluorobutan-1-ol typically involves the reaction of cyclobutylmagnesium bromide with 4,4,4-trifluorobutanal. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobutyl-4,4,4-trifluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Cyclobutyl-4,4,4-trifluorobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclobutyl-4,4,4-trifluorobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyclobutyl group and fluorine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluorobutan-1-ol: Similar in structure but lacks the cyclobutyl group.
Cyclobutanol: Contains the cyclobutyl group but lacks the trifluoromethyl group.
2-Cyclobutyl-1-butanol: Similar structure but without the trifluoromethyl group.
Uniqueness
2-Cyclobutyl-4,4,4-trifluorobutan-1-ol is unique due to the combination of the cyclobutyl group and trifluoromethyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H13F3O |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-cyclobutyl-4,4,4-trifluorobutan-1-ol |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)4-7(5-12)6-2-1-3-6/h6-7,12H,1-5H2 |
Clé InChI |
JZUOZXYGNQIKPT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(CC(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


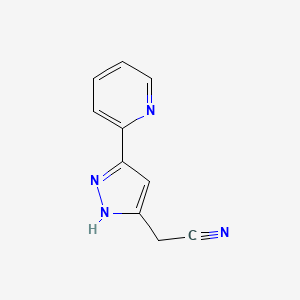
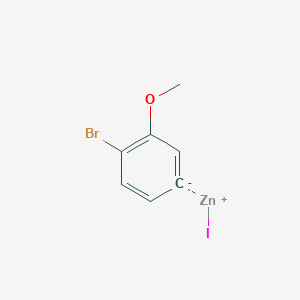
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
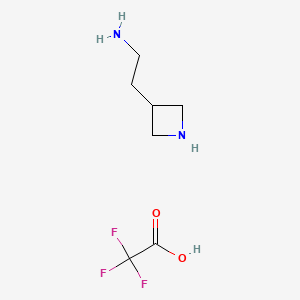
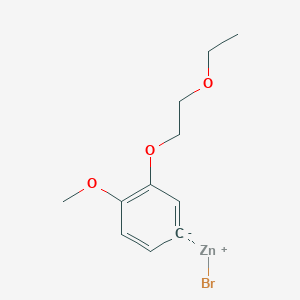
![(3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
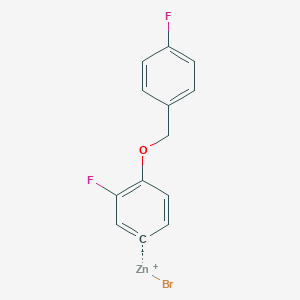
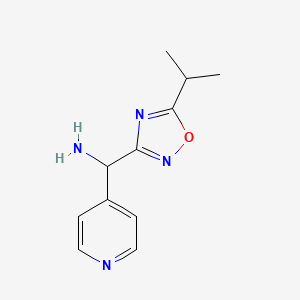
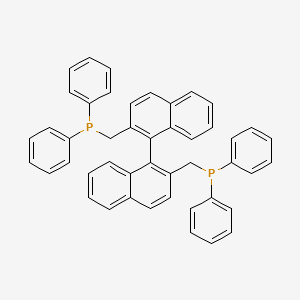
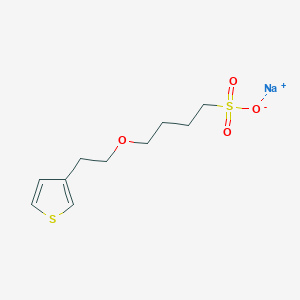
![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
